molecular formula C12H22N4O B1491044 (2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol CAS No. 2097996-72-8

(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol

Cat. No.: B1491044
CAS No.: 2097996-72-8
M. Wt: 238.33 g/mol
InChI Key: XMSVUBABAJELTC-UHFFFAOYSA-N
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Description

(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features an azidoethyl group and a hydroxymethyl group attached to a spirocyclic azaspirodecane core. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where an azido group is introduced into the molecule. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azido group can be reduced to an amine group under suitable conditions.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Sodium azide (NaN3) in the presence of a suitable solvent like DMSO.

Major Products

The major products formed from these reactions include amines, aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in click chemistry reactions.

    Biology: Employed in the modification of biomolecules for labeling and imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The azido group acts as a reactive site, allowing the compound to form stable triazole linkages with alkyne-containing molecules.

Comparison with Similar Compounds

Similar Compounds

  • **(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol
  • 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde
  • Fluoroalkyl-azabenzimidazoles

Uniqueness

(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring high specificity and stability, such as in bioconjugation and material science.

Properties

IUPAC Name

[2-(2-azidoethyl)-2-azaspiro[4.5]decan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c13-15-14-6-7-16-8-11(9-17)12(10-16)4-2-1-3-5-12/h11,17H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSVUBABAJELTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2CO)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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